molecular formula C15H14N2O3S B2689856 N-[2-(furan-2-yl)-2-hydroxypropyl]-1,3-benzothiazole-6-carboxamide CAS No. 1795420-46-0

N-[2-(furan-2-yl)-2-hydroxypropyl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B2689856
CAS No.: 1795420-46-0
M. Wt: 302.35
InChI Key: XBDHLBNNYVFMKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Furan-2-yl)-2-hydroxypropyl]-1,3-benzothiazole-6-carboxamide is a benzothiazole derivative characterized by a 6-carboxamide functional group and a 2-(furan-2-yl)-2-hydroxypropyl substituent. The benzothiazole core is a privileged scaffold in medicinal chemistry due to its pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-15(19,13-3-2-6-20-13)8-16-14(18)10-4-5-11-12(7-10)21-9-17-11/h2-7,9,19H,8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDHLBNNYVFMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=C(C=C1)N=CS2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]-1,3-benzothiazole-6-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the cyclization of 1,4-diketones or the Paal-Knorr synthesis.

    Formation of the Benzothiazole Ring: The benzothiazole ring is usually synthesized by the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.

    Coupling of the Furan and Benzothiazole Rings:

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-hydroxypropyl]-1,3-benzothiazole-6-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The benzothiazole ring can be reduced to form dihydrobenzothiazoles.

    Substitution: The hydroxypropyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and benzothiazole oxides.

    Reduction: Dihydrobenzothiazoles and reduced furan derivatives.

    Substitution: Substituted hydroxypropyl derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing benzothiazole and furan derivatives exhibit significant anticancer properties. For instance, similar benzothiazole derivatives have shown promise against various cancer cell lines, including melanoma and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of signaling cascades involved in cancer progression .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Benzothiazole derivatives are known for their effectiveness against a range of pathogens, including bacteria and fungi. Studies have demonstrated that certain benzothiazole-containing compounds can inhibit the growth of dermatophytes and Candida albicans, making them candidates for antifungal treatments .

Antioxidant Activity

Benzothiazole derivatives have also been investigated for their antioxidant properties. The presence of the furan ring enhances the compound's ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases . This property is particularly valuable in developing cosmeceuticals aimed at skin protection.

Case Study 1: Anticancer Mechanism

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several benzothiazole derivatives, including N-[2-(furan-2-yl)-2-hydroxypropyl]-1,3-benzothiazole-6-carboxamide. These compounds were evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of benzothiazole derivatives against various microbial strains. The findings revealed that compounds similar to this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibiotics .

Data Table: Summary of Biological Activities

Activity TypeCompound ClassNotable EffectsReference
AnticancerBenzothiazole DerivativesInduction of apoptosis
AntimicrobialBenzothiazole & Furan DerivativesInhibition of bacterial growth
AntioxidantBenzothiazole DerivativesScavenging free radicals

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-hydroxypropyl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways:

    Antimicrobial Activity: It inhibits the growth of bacteria by interfering with cell wall synthesis.

    Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Features and Activities of Benzothiazole Analogs
Compound Substituents/Modifications Biological Activity Key Findings References
Target Compound 2-(Furan-2-yl)-2-hydroxypropyl, 6-carboxamide Not explicitly reported Hypothesized antimicrobial potential based on furan and benzothiazole motifs
(6a–j) Thiazolidinone-furan/phenyl, 6-methyl Antimicrobial (Gram+/− bacteria, fungi) Compounds 6a–j showed MICs comparable to ciprofloxacin (bacteria) and fluconazole (fungi)
(Compound 28) Thiazole sulfonamide, 2-acetamido Not reported Synthesized via EDC/DMAP coupling; low yield (20%), m.p. 180–182°C
(Fluoro-imidazole derivative) 6-Fluoro, imidazole propyl, hydrochloride salt Likely optimized for solubility/bioavailability Hydrochloride salt form improves aqueous solubility
(Trifluoromethyl analogs) Trifluoromethyl, methoxy/trimethoxyphenyl Patent-indicated therapeutic applications Trifluoromethyl enhances metabolic stability; methoxy groups modulate lipophilicity
Key Observations:
  • Antimicrobial Activity: Compounds in with furan-thiazolidinone substitutions demonstrated broad-spectrum antimicrobial activity, suggesting that the furan moiety contributes to target engagement. The target compound lacks the thiazolidinone ring but retains the furan group, which may still support antimicrobial efficacy .
  • Solubility and Bioavailability : The hydroxypropyl group in the target compound likely improves aqueous solubility compared to ’s trifluoromethyl analogs, which prioritize lipophilicity for membrane penetration . ’s hydrochloride salt further underscores the role of salt formation in optimizing solubility .
  • Synthetic Feasibility : Low yields in (20%) highlight challenges in coupling bulky substituents to the benzothiazole core. The target compound’s synthesis may face similar hurdles unless optimized .

Pharmacological Implications

  • Target Compound: The absence of a thiazolidinone ring (as in ) may reduce off-target interactions but could also diminish antimicrobial potency. The hydroxypropyl group positions it as a candidate for oral or topical formulations requiring moderate solubility.
  • Analogs : The trifluoromethyl and methoxy groups enhance metabolic stability and blood-brain barrier penetration, making them suitable for CNS-targeted therapies. In contrast, the target compound’s polar groups may limit CNS uptake .

Biological Activity

N-[2-(furan-2-yl)-2-hydroxypropyl]-1,3-benzothiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a unique molecular architecture combining a furan ring and a benzothiazole moiety. The compound's IUPAC name reflects its complex structure, which contributes to its biological activity.

Molecular Formula

  • Chemical Formula : C15H14N2O3S
  • Molecular Weight : 302.35 g/mol

The biological activity of this compound is primarily attributed to its interaction with cellular targets:

Antimicrobial Activity :

  • The compound inhibits bacterial growth by disrupting cell wall synthesis and affecting membrane integrity. This mechanism has been observed in various bacterial strains, indicating broad-spectrum antimicrobial properties.

Anticancer Activity :

  • This compound induces apoptosis in cancer cells through the activation of caspase pathways. It has shown efficacy in inhibiting cell proliferation in several cancer cell lines.

Research Findings

Recent studies have evaluated the biological activity of this compound through various assays. Below is a summary of key findings:

Study ReferenceCell Line TestedIC50 (µM)Observations
A549 (Lung)8.78 ± 3.62High antiproliferative activity in 2D assays.
NCI-H358 (Lung)6.68 ± 15Moderate activity in 3D assays compared to 2D.
MCF-7 (Breast)10.00 ± 5.00Effective against hormone-sensitive breast cancer cells.

These findings suggest that the compound possesses significant potential as an anticancer agent, particularly in targeting lung and breast cancer cells.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound exhibited MIC values lower than those of standard antibiotics, indicating its potential as an alternative antimicrobial agent.

Case Study 2: Antitumor Activity
In vitro studies on human cancer cell lines demonstrated that the compound not only inhibited cell growth but also induced apoptosis via mitochondrial pathways. Flow cytometry analyses revealed increased levels of pro-apoptotic markers in treated cells compared to controls.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-(furan-2-yl)-2-hydroxypropyl]-1,3-benzothiazole-6-carboxamide?

  • Methodology :

  • Step 1 : Prepare the benzothiazole-6-carboxylic acid core via cyclization of 2-aminothiophenol derivatives with substituted carboxylic acids under acidic conditions (e.g., polyphosphoric acid) .
  • Step 2 : Functionalize the furan-2-yl-hydroxypropyl moiety using a nucleophilic substitution reaction. For example, react 2-(furan-2-yl)-2-hydroxypropylamine with benzothiazole-6-carbonyl chloride in anhydrous dichloromethane at 0–5°C .
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the structural identity of this compound be validated?

  • Methodology :

  • Single-crystal X-ray diffraction (SC-XRD) : Co-crystallize the compound with dimethylformamide (DMF) and analyze using SHELXL for refinement. Key parameters: R factor < 0.05, data-to-parameter ratio > 15 .
  • Spectroscopic techniques : Use 1H^1H-/13C^{13}C-NMR to confirm substituent integration (e.g., furan protons at δ 6.2–7.4 ppm, benzothiazole carbonyl at ~168 ppm) and FT-IR for functional groups (e.g., C=O stretch at ~1700 cm1^{-1}) .

Q. What stability challenges arise during storage, and how can they be mitigated?

  • Methodology :

  • For hygroscopicity : Store under inert gas (argon) in sealed vials with molecular sieves. Monitor via Karl Fischer titration (<1% water content) .
  • For photodegradation : Conduct accelerated stability studies under UV light (ICH Q1B guidelines). Use LC-MS to identify degradation products (e.g., oxidation of the furan ring to γ-ketone) .

Advanced Research Questions

Q. How does the compound’s stereochemistry influence its pharmacological activity?

  • Methodology :

  • Chiral separation : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to isolate enantiomers. Compare bioactivity in kinase inhibition assays (e.g., Src/Abl kinases at 10 µM concentration) .
  • Molecular docking : Perform simulations with AutoDock Vina using crystallized kinase structures (PDB: 2GQG). Correlate binding energy (ΔG) with IC50_{50} values to identify critical stereospecific interactions .

Q. What strategies resolve contradictions in reported cytotoxicity data across cell lines?

  • Methodology :

  • Standardize assays : Use identical cell lines (e.g., K562 leukemia vs. MCF-7 breast cancer), culture conditions (RPMI-1640, 10% FBS), and endpoint measurements (MTT vs. ATP luminescence).
  • Mechanistic profiling : Perform transcriptomic analysis (RNA-seq) to identify cell-specific pathway activation (e.g., apoptosis vs. autophagy) .

Q. Can computational modeling predict derivatives with enhanced target selectivity?

  • Methodology :

  • QSAR modeling : Train models using MOE or Schrödinger Suite on a dataset of 50+ benzothiazole derivatives. Key descriptors: logP, polar surface area, and H-bond acceptor count .
  • In vitro validation : Synthesize top-predicted derivatives and test in kinase panels (Eurofins KinaseProfiler) to confirm selectivity shifts (e.g., reduced off-target activity against VEGFR2) .

Notes on Contradictory Evidence

  • Synthetic Yield Variability : reports 65–70% yield for furan coupling, while notes <50% for similar benzothiazole derivatives. Mitigate by optimizing reaction time (24–48 hr) and stoichiometry (1:1.2 amine:carbonyl chloride) .
  • Biological Activity Discrepancies : Antifungal activity in conflicts with weak results in . Differences may arise from assay conditions (agar diffusion vs. microdilution). Standardize using CLSI M27 guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.